Bis(2,2,2-trifluoroethyl)amine

説明

Significance of Fluorinated Amines in Modern Chemistry

Fluorinated amines represent a critical class of compounds in modern chemistry, primarily due to the unique properties conferred by the fluorine atom. As the most electronegative element, fluorine's incorporation into organic molecules, particularly amines, can dramatically alter their physicochemical and biological characteristics. tandfonline.com The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidation by enzymes like cytochrome P450. tandfonline.com Furthermore, the strong electron-withdrawing nature of fluorine significantly reduces the basicity (pKa) of the amine nitrogen atom, which can improve a molecule's bioavailability by increasing its ability to permeate cell membranes. tandfonline.comchinesechemsoc.org This modulation of properties makes fluorinated amines highly valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chinesechemsoc.orgalfa-chemistry.comnih.gov Consequently, the development of synthetic methods to create these amines is a major focus of contemporary research. alfa-chemistry.comacs.org

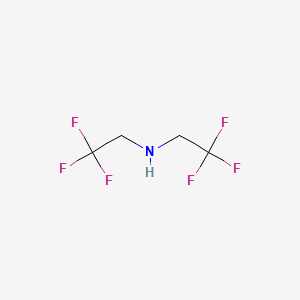

Overview of Bis(2,2,2-trifluoroethyl)amine: Structure and Importance

This compound is a secondary amine characterized by two 2,2,2-trifluoroethyl groups attached to a central nitrogen atom. Its chemical structure is (CF₃CH₂)₂NH. nih.gov The presence of two trifluoromethyl (CF₃) groups, which are potent electron-withdrawing moieties, makes this amine significantly less basic than its non-fluorinated counterpart, diethylamine. nih.gov This distinct electronic property is central to its importance. It serves as a specialized building block in organic synthesis, particularly for introducing the bis(2,2,2-trifluoroethyl)amino group into more complex molecules, which can be a key feature in the design of biologically active compounds. kangmei.com

Historical Context and Evolution of Research on this compound

Research into small fluorinated molecules has a long history, with foundational work on related compounds like 2,2,2-trifluoroethylamine (B1214592) and its derivatives dating back to the 1940s. acs.orgnih.gov this compound itself has been known for decades, often appearing as a byproduct in the synthesis of 2,2,2-trifluoroethylamine from ammonia (B1221849) and a suitable 2,2,2-trifluoroethyl source. google.com Early interest was likely driven by the broader exploration of organofluorine chemistry. In recent years, as the strategic incorporation of fluorine has become a cornerstone of drug discovery, research has evolved. tandfonline.comnottingham.ac.uk Attention has shifted towards the deliberate use of this compound as a functional building block for creating targeted molecules with specific pharmacologically relevant properties, such as selective androgen receptor modulators. kangmei.com

Scope and Objectives of the Research Outline

This article provides a comprehensive examination of this compound. It will begin by detailing the compound's fundamental physicochemical and spectroscopic properties, offering a comparative analysis against related amines to highlight the impact of fluorination. The subsequent sections will explore its synthesis, covering both laboratory-scale methods and the challenges of industrial manufacturing. Finally, the article will focus on its applications in chemical synthesis, specifically its role as a structural building block and its utility in catalysis. The objective is to present a focused and scientifically accurate overview based on current research findings.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F6N/c5-3(6,7)1-11-2-4(8,9)10/h11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJGHXLFPMOKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193671 | |

| Record name | Bis(2,2,2-trifluoroethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-01-2 | |

| Record name | 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,2,2-trifluoroethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2,2,2-trifluoroethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,2,2-trifluoroethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(2,2,2-trifluoroethyl)amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/647ERY9JBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Bis 2,2,2 Trifluoroethyl Amine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods aim to construct the Bis(2,2,2-trifluoroethyl)amine molecule by forming the carbon-nitrogen bonds directly from ammonia (B1221849) and a trifluoroethyl synthon.

The reaction of 2,2,2-trifluoroethyl halides, such as the chloride or iodide, with ammonia is a fundamental approach to synthesizing trifluoroethylamines. This reaction proceeds via nucleophilic substitution. However, this method typically yields a mixture of products, including the primary amine (2,2,2-trifluoroethylamine), the desired secondary amine (this compound), and the tertiary amine (Tris(2,2,2-trifluoroethyl)amine). The product distribution is highly dependent on the reaction conditions, such as the molar ratio of the reactants. While this reaction is a known route for producing 2,2,2-trifluoroethylamine (B1214592), the formation of this compound is often considered a byproduct. google.com

The direct amination of fluorinated alcohols, specifically 2,2,2-trifluoroethanol, with ammonia represents another pathway to trifluoroethylamines. This process typically requires the use of catalysts, such as metal catalysts or solid acid catalysts, to facilitate the substitution of the hydroxyl group. google.com Similar to the halide reaction, controlling the degree of alkylation on the ammonia molecule is a significant challenge, and the reaction can lead to a mixture of primary and secondary amines.

Sulfonic acid esters of 2,2,2-trifluoroethanol, such as 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) (triflate) or p-toluenesulfonate (tosylate), are highly effective alkylating agents due to the excellent leaving group ability of the sulfonate anion. prepchem.comelte.hu Reacting these esters with ammonia can produce 2,2,2-trifluoroethylamine. google.com Research has shown that when reacting 2,2,2-trifluoroethyl sulfonates with aqueous ammonia at elevated temperatures, the primary amine, 2,2,2-trifluoroethylamine, is the major product, with only trace amounts of the byproduct this compound being formed. google.com

| Reactant | Reagent | Solvent | Temperature | Product (Yield) | Byproduct |

| 2,2,2-Trifluoroethyl p-toluenesulfonate | 28% Aqueous Ammonia | Dimethyl Sulfoxide | 150°C | 2,2,2-Trifluoroethylamine (79%) | This compound (Trace) |

| 2,2,2-Trifluoroethyl methanesulfonate | 28% Aqueous Ammonia | Dimethyl Sulfoxide | 150°C | 2,2,2-Trifluoroethylamine (85%) | This compound (Trace) |

This table presents data on the synthesis of 2,2,2-trifluoroethylamine, where this compound was an observed byproduct. google.com

Indirect Synthesis and Derivatization

Indirect methods involve the synthesis of derivatives containing the N,N-Bis(2,2,2-trifluoroethyl) moiety or the use of related compounds as reagents in further chemical transformations.

A method for preparing tertiary amines, specifically Alkyl N,N-Bis(2,2,2-trifluoroethyl)amines, involves the use of a triflate displacement reaction. In this approach, triflate and chloride salts of these tertiary amines have been synthesized in high yields. tandfonline.com This demonstrates a reliable route to creating more complex amine structures built upon the this compound framework.

Bis(2,2,2-trifluoroethyl) carbonate has emerged as an effective condensing agent, particularly in the one-pot parallel synthesis of unsymmetrical aliphatic ureas from amines. acs.orgnih.gov The reactivity of this carbonate is enhanced by the electron-withdrawing nature of the trifluoroethyl groups. researchgate.net This reagent facilitates the reaction between two different amines (one of which can be functionalized) to form a urea (B33335) linkage without requiring special conditions like temperature control. acs.orgnih.gov This method has been successfully applied to generate a diverse library of ureas, showcasing the utility of the carbonate as a phosgene (B1210022) substitute in amine-related syntheses. acs.orgresearchgate.net

| Reagent | Reactants | Product Type | Key Features |

| Bis(2,2,2-trifluoroethyl) carbonate | Monosubstituted and functionalized alkyl amines | Unsymmetrical aliphatic ureas | One-pot synthesis; No special conditions required; Good for parallel synthesis |

This table summarizes the application of Bis(2,2,2-trifluoroethyl) carbonate in the synthesis of ureas from amines. acs.orgnih.gov

Utilization of Bis(2,2,2-trifluoroethyl) Carbonate in Amine Synthesis

Synthesis of Unsymmetrical Aliphatic Ureas

A one-pot parallel synthesis method has been developed for creating unsymmetrical aliphatic ureas utilizing bis(2,2,2-trifluoroethyl) carbonate as a condensing agent. enamine.netacs.orgnih.gov This procedure is effective for both monosubstituted and functionalized alkyl amines and does not necessitate special conditions such as temperature control or specific rates of addition. enamine.netacs.orgnih.gov The versatility of this approach was demonstrated by the successful synthesis of a library containing 96 different ureas. enamine.netacs.orgnih.gov

Another practical method for forming unsymmetrically-substituted ureas involves the use of 2,2,2-trichloroethyl carbamate (B1207046) compounds. researchgate.net By treating these carbamates with amines in the presence of bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane (DABAL-Me3), a variety of trisubstituted and tetrasubstituted ureas can be synthesized in high yields. researchgate.net

Hypervalent iodine reagents, specifically PhI(OAc)₂, have also been employed as coupling mediators for the synthesis of unsymmetrical ureas from amides and amines. mdpi.com This metal-free approach proceeds under mild conditions and exhibits a broad substrate scope, accommodating various primary and secondary amines as well as primary benzamides. mdpi.com

| Reagent/Method | Starting Materials | Products | Key Features |

| Bis(2,2,2-trifluoroethyl) carbonate | Monosubstituted and functionalized alkyl amines | Unsymmetrical aliphatic ureas | One-pot, no special conditions required enamine.netacs.orgnih.gov |

| 2,2,2-Trichloroethyl carbamates with DABAL-Me3 | Amines | Trisubstituted and tetrasubstituted ureas | High yields researchgate.net |

| PhI(OAc)₂ | Amides and amines | Unsymmetrical ureas | Metal-free, mild conditions, broad scope mdpi.com |

Reactivity and Selectivity in Aminolysis Reactions

The aminolysis of esters is a fundamental reaction for the formation of amides. In the context of this compound derivatives, the reactivity and selectivity of these reactions are of key interest. For instance, N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide has been synthesized via an Arbuzov reaction. acs.orgacs.org This phosphonamide can then react with various aldehydes to produce Z-unsaturated amides in good yields, demonstrating the versatility of this method. acs.orgacs.org The use of bis(2,2,2-trifluoroethyl)phosphonate esters in Horner-Wadsworth-Emmons reactions, particularly with modifications to the phosphonate (B1237965) structure and the use of a highly dissociated countercation with a crown ether, allows for the preferential formation of Z-alkenes. acs.org

Preparation of N-2,2,2-Trifluoroethylisatin Ketimine Derivatives

N-2,2,2-trifluoroethylisatin ketimines have emerged as valuable 1,3-dipoles in organocatalytic asymmetric cycloaddition reactions since their first synthesis in 2015. mdpi.comnih.gov These ketimines have been successfully used in [3+2] cycloaddition reactions with various partners. For example, their reaction with cyclic 2,4-dienones, catalyzed by a chiral primary-tertiary amine, yields pyrrolidinyl spirooxindole derivatives with excellent stereoselectivities. mdpi.comnih.gov Similarly, hydroquinine-derived organocatalysts facilitate the [3+2] cycloaddition with 5-alkenyl thiazolones, also resulting in high stereoselectivity. mdpi.comnih.gov Phosphine-catalyzed [3+2] cycloadditions with γ-substituted allenoates have also been reported to produce spiro[indoline-3,2′-pyrrole] skeletons. mdpi.com Furthermore, these ketimines can act as 1,2-dipolarophiles in reactions with 1,4-dithiane-2,5-diol (B140307) to synthesize N-2,2,2-trifluoroethylspirothiazolidine oxindoles with high yields and excellent enantioselectivity and diastereoselectivity. rsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Products | Stereoselectivity |

| [3+2] Cycloaddition | N-2,2,2-Trifluoroethylisatin ketimines, Cyclic 2,4-dienones | Chiral primary-tertiary amine | Pyrrolidinyl spirooxindole derivatives | Excellent mdpi.comnih.gov |

| [3+2] Cycloaddition | N-2,2,2-Trifluoroethylisatin ketimines, 5-Alkenyl thiazolones | Hydroquinine-derived organocatalyst | Pyrrolidinyl spirooxindole derivatives | >20:1 dr, 86–98% ee mdpi.comnih.gov |

| [3+2] Cycloaddition | N-2,2,2-Trifluoroethylisatin ketimines, γ-Substituted allenoates | Triphenylphosphine | Spiro[indoline-3,2′-pyrrole] skeletons | 1:1–4:1 dr mdpi.com |

| [3+2] Cycloaddition | N-2,2,2-Trifluoroethylisatin ketimines, 1,4-Dithiane-2,5-diol | Organocatalyst | N-2,2,2-Trifluoroethylspirothiazolidine oxindoles | up to 99% ee, 99:1 dr rsc.org |

Formation of Bis(2,2,2-trifluoroethyl)phosphonates

Several methods have been developed for the synthesis of bis(2,2,2-trifluoroethyl)phosphonates. One facile two-step synthesis of methyl bis(2,2,2-trifluoroethyl)phosphonoacetate, known as the Still-Gennari reagent, utilizes Garegg–Samuelsson reaction conditions and starts from trimethyl phosphonoacetate, achieving a high yield of 94%. thieme-connect.com Another approach involves the Arbuzov reaction of tris(2,2,2-trifluoroethyl)phosphite with bromoacetamides in the presence of KF/alumina to yield the corresponding phosphonates. acs.orgacs.org

Microwave-assisted synthesis has also been employed for the preparation of dialkyl and cyclic H-phosphonates from bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) through transesterification with alcohols under non-inert and additive-free conditions. mdpi.com This method is attractive due to its short reaction times and the use of stoichiometric amounts of alcohol. mdpi.com

| Method | Starting Materials | Product | Key Features |

| Garegg–Samuelsson reaction | Trimethyl phosphonoacetate | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | 94% yield, two-step synthesis thieme-connect.com |

| Arbuzov reaction | Tris(2,2,2-trifluoroethyl)phosphite, Bromoacetamides | N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide | Utilizes KF/alumina acs.orgacs.org |

| Microwave-assisted transesterification | Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP), Alcohols | Dialkyl and cyclic H-phosphonates | Additive-free, short reaction times mdpi.com |

Synthesis of Triflate and Chloride Salts

High yields of triflate and chloride salts of alkyl N,N-bis(2,2,2-trifluoroethyl)amines can be achieved through a triflate displacement reaction. tandfonline.com This method provides a straightforward route to these important salt derivatives.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. While specific green chemistry approaches for the direct synthesis of this compound are not extensively detailed in the provided context, related methodologies offer insights. For instance, the synthesis of bis-Schiff bases has been achieved using environmentally friendly ultrasound irradiation, which offers high yields in short reaction times without the need for a catalyst. researchgate.netumich.edu Microwave-assisted synthesis is another green technique that has been successfully used for preparing various heterocyclic compounds, offering benefits like reduced reaction times and high yields. mdpi.com These solvent-free and energy-efficient methods represent promising avenues for developing more sustainable syntheses of this compound and its derivatives. mdpi.comrasayanjournal.co.in

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of derivatives containing the this compound moiety is crucial for applications where specific stereoisomers are required. As discussed in the context of N-2,2,2-trifluoroethylisatin ketimines, organocatalytic asymmetric cycloaddition reactions provide a powerful tool for controlling stereochemistry. mdpi.comnih.gov The use of chiral catalysts, such as squaramide-tertiary amines and hydroquinine (B45883) derivatives, allows for the synthesis of spirooxindole derivatives with excellent diastereo- and enantioselectivities. mdpi.comnih.gov These methods enable the construction of complex chiral molecules containing the trifluoroethyl group, which is of significant interest in medicinal chemistry and materials science. nih.govresearchgate.net

Reactivity and Reaction Mechanisms of Bis 2,2,2 Trifluoroethyl Amine

Nucleophilic Properties and Applications

The lone pair of electrons on the nitrogen atom imparts amines with their characteristic nucleophilicity and basicity. libretexts.org However, in Bis(2,2,2-trifluoroethyl)amine, the powerful inductive effect of the two trifluoromethyl (CF₃) groups significantly withdraws electron density from the nitrogen. This electronic feature drastically diminishes its nucleophilic character compared to non-fluorinated analogues like diethylamine. masterorganicchemistry.com

Aminolysis is a chemical reaction in which an amine acts as a nucleophile, leading to the cleavage of a chemical bond. Common examples include the aminolysis of esters to form amides and the ring-opening of epoxides. The efficacy of an amine in these reactions is directly related to its nucleophilicity.

Due to the severe reduction in electron density on the nitrogen atom, this compound is a very weak nucleophile. Consequently, it is generally a poor reagent for aminolysis reactions under standard conditions. While related, less-fluorinated amines like 2,2,2-trifluoroethylamine (B1214592) can undergo aminolysis with highly reactive electrophiles, this compound would require even more forcing conditions or exceptionally reactive substrates. kangmei.com Its low nucleophilicity makes it less prone to participate in the nucleophilic substitution (Sₙ2) pathways that characterize many aminolysis reactions. dtic.mil

The reduced basicity, a proxy for its nucleophilicity, is evident when comparing the gas-phase basicity of amines. The presence of fluorine substituents markedly lowers the basicity.

Table 1: Comparison of Gas-Phase Basicity and Proton Affinity of Selected Amines

| Compound | Formula | Gas-Phase Basicity (kcal/mol) | Proton Affinity (kcal/mol) |

|---|---|---|---|

| This compound | (CF₃CH₂)₂NH | 192.4 | 200.3 nist.gov |

| Ammonia (B1221849) | NH₃ | 195.6 | 204.0 |

| Diethylamine | (CH₃CH₂)₂NH | 217.1 | 225.0 |

The reaction of amines with electrophiles is a cornerstone of organic synthesis. While this compound's nucleophilicity is attenuated, it can still react with potent electrophiles. These reactions often require conditions that enhance either the reactivity of the electrophile or the amine.

For instance, the synthesis of N-trifluoroethylated compounds can be achieved through various methods, highlighting the reactivity of the trifluoroethylamino moiety. nih.gov Practical, catalyst-free methods for the trifluoroethylation of amines have been developed using trifluoroacetic acid as the fluorine source, which proceed through the reduction of in-situ generated iminium ions. researchgate.netnih.govworktribe.com While these methods typically install a single trifluoroethyl group, the underlying principle demonstrates that the nitrogen of a fluoroalkylamine can engage with electrophilic species, particularly highly reactive intermediates like iminium ions. The reaction of this compound with an alkyl halide, for example, would be significantly slower than that of a non-fluorinated secondary amine and would likely require high temperatures or the use of a stronger alkylating agent.

Role as a Catalyst or Co-catalyst

The unique electronic properties of this compound, particularly its weak basicity and low nucleophilicity, make it a candidate for specialized roles in catalysis where a non-nucleophilic base is advantageous.

Many organic reactions are catalyzed by bases. A significant challenge in base catalysis is the potential for the catalyst to act as a nucleophile, leading to undesired side reactions. Weakly basic, non-nucleophilic amines are therefore valuable tools. The electron-withdrawing trifluoroethyl groups render this compound significantly less basic than common alkylamines. masterorganicchemistry.comnist.gov

This reduced basicity allows it to function as a proton shuttle or a mild base to activate substrates without competing in nucleophilic addition pathways. For example, in reactions that proceed via the formation of enolates or other anionic intermediates, a weak base can facilitate the deprotonation step without attacking the electrophilic centers in the reaction. The related 2,2,2-trifluoroethylamine has been explicitly used as a weakly basic amine catalyst that operates by removing alpha-protons through the formation of ammonium (B1175870) ions. kangmei.com this compound would be expected to perform similarly in contexts requiring an even weaker, sterically hindered base.

While not typically a direct catalyst for hydration, the structural motif of this compound plays a crucial role in directing the regioselectivity of certain catalytic reactions. A notable example is the gold-catalyzed hydration of alkynes. Research has shown that the hydration of 2,2,2-trifluoroethyl-substituted alkynes is highly regioselective. rsc.org

The strong electron-withdrawing inductive effect of the trifluoromethyl group directs the nucleophilic attack of water to the alkyne carbon atom that is more distant from the CF₃ group. This results in the preferential formation of β-trifluoromethyl ketones. In this context, the trifluoroethyl group, the key feature of this compound, acts as a powerful directing group, controlling the outcome of the catalytic transformation.

Table 2: Regioselectivity in Gold-Catalyzed Hydration of a 2,2,2-Trifluoroethyl-Substituted Alkyne

| Substrate | Product(s) | Regioselectivity (Major:Minor) |

|---|---|---|

| R-C≡C-CH₂CF₃ | R-C(=O)-CH₂-CH₂CF₃ (β-ketone) and R-CH₂-C(=O)-CH₂CF₃ (α-ketone) | Highly favors β-trifluoromethylketone rsc.org |

Amine-catalyzed isomerization reactions are important transformations in organic synthesis. These can include the repositioning of double bonds or the constitutional rearrangement of molecular frameworks. Such processes can be facilitated by amines through various mechanisms, including the formation of transient iminium ions or through energy transfer in photochemical isomerizations. nih.gov

Direct contrathermodynamic isomerization can be achieved by decoupling the energy input from the reaction thermodynamics, for instance, through photoirradiation or by using a multi-step chemical sequence. nih.gov In borane-catalyzed isomerization of cyclic amines, the amine framework itself is reorganized. While this compound is not directly cited in these specific examples, its properties as a weak base suggest potential applications. It could facilitate isomerization pathways that require a base to promote tautomerization (e.g., enamine formation) or to assist in proton-transfer steps within a catalytic cycle, without the risk of irreversible nucleophilic addition.

Dehydration Reactions

Direct studies detailing the role of this compound as a reactant or catalyst in dehydration reactions are not extensively documented in peer-reviewed literature. Generally, amine-catalyzed dehydrations, such as the Knoevenagel condensation, involve the amine acting as a base to deprotonate a substrate or as a nucleophile to form an iminium ion intermediate, which then facilitates the elimination of water. However, the introduction of two trifluoroethyl groups drastically reduces the basicity and nucleophilicity of the nitrogen atom in this compound. alfa-chemistry.com

For comparison, the related primary amine, 2,2,2-trifluoroethylamine, is known to act as a weakly basic catalyst for the dehydration of β-hydroxy ketones, proceeding through an iminium ion intermediate. kangmei.com It is plausible that this compound could participate in similar reactions, but its reduced nucleophilicity would likely result in significantly slower reaction rates compared to its non-fluorinated counterparts or even less-fluorinated amines.

Hydrogen Shift Reactions

There is a notable lack of specific research on hydrogen shift reactions directly involving this compound. Hydrogen shifts, particularly 1,2- and 1,3-hydride shifts, are common intramolecular rearrangements in carbocation intermediates, driven by the formation of a more stable carbocation. The primary amine analogue, 2,2,2-trifluoroethylamine, has been used as a catalyst in hydrogen shift reactions of alkynes. kangmei.com In such cases, the amine likely participates in the formation of an intermediate that facilitates the rearrangement, rather than undergoing a hydrogen shift itself.

Given the strong electron-withdrawing nature of the trifluoroethyl groups, any carbocation formed on the carbon atoms adjacent to the nitrogen in a derivative of this compound would be significantly destabilized, making hydride shifts to these positions energetically unfavorable.

Formation of Iminium Ions and Other Intermediates

The formation of iminium ions is a characteristic reaction of secondary amines upon treatment with aldehydes or ketones. This reaction typically proceeds via the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. While this general mechanism applies, the reduced nucleophilicity of this compound suggests that its reaction with simple aldehydes or ketones would be sluggish. nih.gov

However, a specific and notable reaction involving this compound is its use in the synthesis of highly-fluorinated triaminocyclopropenium (TAC) cations. nih.gov These TAC cations are a unique class of stable carbocations with aromatic character. The reaction of this compound with tetrachlorocyclopropene (B25203) in the presence of a trialkylamine (like triethylamine (B128534) or tributylamine) yields TAC salts containing two bis(2,2,2-trifluoroethyl)amino groups. nih.gov The proposed mechanism involves the initial formation of a dichloroaminocyclopropenium intermediate, which is then susceptible to nucleophilic attack by the weakly-nucleophilic this compound. nih.gov

Interestingly, a small amount of the tris[bis(2,2,2-trifluoroethyl)amino]cyclopropenium cation is also formed, indicating that under these conditions, this compound can displace all three chloro- or amino-substituents on the cyclopropene (B1174273) ring. nih.gov

Table 1: Synthesis of Triaminocyclopropenium (TAC) Cations from this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Major Product Cation |

|---|

This table summarizes the key reactants in the formation of fluorinated TAC cations as described in the literature. nih.gov

Studies on Alpha-Proton Acidity and Deprotonation

The acidity of the protons on the carbons alpha (α) to the nitrogen atom in this compound is expected to be significantly influenced by the powerful inductive electron-withdrawing effect of the two CF₃ groups. The introduction of fluorine into an aliphatic amine is known to decrease the basicity of the amine, which correlates with an increase in the acidity of the N-H proton and the C-H protons on the α-carbon. alfa-chemistry.comnih.gov

Computational Studies on Reaction Pathways

Specific computational studies, such as those using Density Functional Theory (DFT), that model the reaction pathways of this compound are not prominent in the searched literature. However, computational chemistry is a powerful tool for understanding the reactivity of fluorinated compounds in general. acs.orgemerginginvestigators.org

For instance, computational studies on the formation of iminium ions from other secondary amines have been used to explore reaction profiles and the effects of amine structure on reaction barriers. nih.gov Such studies on this compound could provide valuable insights into:

The transition state energies for its reaction with various electrophiles.

The relative stability of potential intermediates.

The precise influence of the two trifluoroethyl groups on the geometry and electronic structure of the molecule during a reaction.

Computational models have been used to investigate the impact of fluorination on the structure and non-covalent interactions of other fluorinated amines and their complexes, which helps in rationalizing their chemical properties and behavior. acs.orgnih.gov A quantum chemical study on a related compound, N-nitroso-bis(2,2,2-trifluoroethyl)amine, has also been conducted, highlighting the utility of these methods for fluorinated amines. nih.gov Future computational work on this compound would be beneficial for a more complete understanding of its reaction mechanisms.

Applications of Bis 2,2,2 Trifluoroethyl Amine in Advanced Organic Synthesis

Applications in Agrochemical Production

Information from the provided search results does not specify any direct applications of Bis(2,2,2-trifluoroethyl)amine in the production of agrochemicals. While its simpler analog, 2,2,2-trifluoroethylamine (B1214592), is used as an intermediate for pesticides and the insecticide fluralaner, similar roles are not documented for the bis-substituted compound. kangmei.comchemicalbook.com

Insecticides, Miticides, Ovicides

While direct applications of this compound in the synthesis of insecticides, miticides, and ovicides are not extensively documented in publicly available research, the closely related primary amine, 2,2,2-trifluoroethylamine, serves as a crucial intermediate in the production of various pesticides. kangmei.com This suggests the potential for the bis-substituted analogue to be employed in similar capacities.

A notable example is the use of 2-amino-N-(2,2,2-trifluoroethyl) acetamide (B32628) as a key building block in the synthesis of fluralaner. chemicalbook.com Fluralaner is a broad-spectrum veterinary insecticide and acaricide that belongs to the isoxazoline (B3343090) class of compounds. chemicalbook.com Its mode of action involves the inhibition of the γ-aminobutyric acid (GABA)-gated chloride channels in insects and mites. chemicalbook.com The synthesis of this complex molecule highlights the importance of the trifluoroethylamide moiety in achieving high insecticidal activity. chemicalbook.com

The general utility of trifluoroethylamines as intermediates stems from the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity, which can enhance the efficacy and bioavailability of the final active ingredient. kangmei.com

Fungicides (Human, Plant, Seed)

The incorporation of the trifluoroethyl motif is a known strategy in the development of fungicidal agents. 2,2,2-Trifluoroethylamine is recognized as an intermediate for the synthesis of fungicides for human, plant, and seed applications. kangmei.com For instance, trifluoro-ethylamine has been utilized in the preparation of medical fungicides. kangmei.com The rationale behind using fluorinated compounds in fungicide design often relates to their ability to mimic or block enzymatic processes in fungi, leading to their disruption.

Herbicides

Similar to its role in the synthesis of other agrochemicals, 2,2,2-trifluoroethylamine is also employed as an intermediate in the production of herbicides. kangmei.com The introduction of trifluoromethyl groups into herbicidal molecules can significantly impact their potency, selectivity, and environmental persistence. Although direct synthetic routes involving this compound for herbicide production are not prominently reported, the underlying chemical principles support its potential utility in this field.

Use in Combinatorial Chemistry and Parallel Synthesis

A significant application of a derivative of this compound is found in the field of combinatorial chemistry, specifically in parallel synthesis. Bis(2,2,2-trifluoroethyl) carbonate has been successfully employed as a condensing agent in the one-pot parallel synthesis of a diverse library of unsymmetrical aliphatic ureas. ysu.edu This method proved to be efficient for both monosubstituted and functionalized alkyl amines and did not require special conditions such as temperature control or specific order of addition. ysu.edu A library of 96 different ureas was readily synthesized using this approach, demonstrating its utility in generating a multitude of compounds for high-throughput screening. ysu.edu

In a broader context, secondary amines are utilized in combinatorial chemistry as "tags" to encode the synthetic history of a compound on a solid support. This encoding strategy allows for the rapid determination of the structure of active compounds identified in high-throughput screening.

Advanced Synthetic Applications

Cycloaddition Reactions

Derivatives of this compound, specifically N-2,2,2-trifluoroethylisatin ketimines, have been shown to be effective 1,3-dipoles in cycloaddition reactions. A metal-free, diastereoselective formal [3+2] cycloaddition reaction between these ketimines and cyclopentene-1,3-diones has been developed. This reaction leads to the desymmetrization of the cyclopentene-1,3-diones and produces a series of tetracyclic spirooxindoles containing fused pyrrolidine (B122466) and cyclopentane (B165970) subunits. These complex heterocyclic structures are of interest in medicinal chemistry. The reaction proceeds with good to excellent yields and high diastereoselectivity.

The substrate scope of this reaction has been investigated, demonstrating its applicability to a range of substituted N-2,2,2-trifluoroethylisatin ketimines. The following table summarizes the results for the reaction with cyclopentene-1,3-dione.

| Entry | R | Product | Yield (%) | dr |

| 1 | H | 3aa | 73 | 81:19 |

| 2 | Me | 3ba | 96 | 90:10 |

| 3 | Et | 3ca | 92 | 88:12 |

| 4 | Allyl | 3da | 96 | 90:10 |

| Reaction conditions: 1 (0.15 mmol), 2a (0.1 mmol), and 1.5 equivalents of DABCO in 1.0 mL of DCE at 50 °C for 24 h. The dr values were determined by 1H NMR analysis of the crude product. The yields refer to isolated yields as a mixture of diastereoisomers. |

This methodology has also been extended to trifluoromethyl-substituted iminomalonate, affording bicyclic heterocycles with excellent diastereoselectivity.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The aza-Michael addition, a variation where an amine acts as the nucleophile, is a widely used method for the synthesis of β-amino compounds. Generally, amines can add to α,β-unsaturated carbonyl compounds, nitriles, or esters. This reaction can be promoted by various means, including microwave irradiation, which has been shown to significantly reduce reaction times and improve yields for the addition of amines to α,β-unsaturated esters.

While the aza-Michael addition is a common reaction for primary and less hindered secondary amines, there are no specific examples in the surveyed literature of this compound being used as a nucleophile in this reaction. The significant steric bulk and the electron-withdrawing nature of the two trifluoroethyl groups would be expected to decrease the nucleophilicity of the amine, potentially making it a less effective Michael donor compared to other amines. However, the general principle of the aza-Michael addition remains a key strategy in organic synthesis for the formation of carbon-nitrogen bonds.

Umpolung Cross-Mannich Reactions

Research into Umpolung Cross-Mannich reactions has prominently featured substrates containing the N-2,2,2-trifluoroethyl group, particularly N-2,2,2-trifluoroethylisatin ketimines. This structural motif is crucial for the reactivity of these ketimines, which can act as 1,3-dipoles in various cycloaddition reactions. The synthesis of these key substrates involves the use of 2,2,2-trifluoroethylamine. However, a direct application or role of this compound as a reagent, catalyst, or precursor in Umpolung Cross-Mannich reactions has not been documented in the reviewed scientific literature. The focus remains on the reactivity of molecules containing a single 2,2,2-trifluoroethylamino group.

Membrane-Field Synthesis

A thorough review of available scientific literature did not yield any information regarding the application of this compound in the field of membrane-field synthesis. This area of research does not appear to be a current application for this specific compound.

Synthesis of Cyclotriphosphazene (B1200923) Cyanide Derivatives

Hexachlorocyclotriphosphazene (N₃P₃Cl₆) is a versatile inorganic platform for creating a wide array of derivatives through nucleophilic substitution of its chlorine atoms. mdpi.com Amines are common nucleophiles used to functionalize the phosphazene ring, leading to materials with tailored properties such as enhanced thermal stability and flame retardancy. researchgate.netmdpi.com The reactions can yield a variety of products, including mono-, di-, tri-, tetra-, penta-, and hexa-substituted derivatives. nih.govscispace.com The substitution pattern (geminal vs. non-geminal) can be influenced by the nature of the amine and the reaction conditions. scispace.com

While the general reactivity of amines with hexachlorocyclotriphosphazene is well-established, specific examples detailing the reaction of this compound with this substrate to produce cyclotriphosphazene derivatives are not extensively reported. Furthermore, no specific research findings were identified for the synthesis of cyclotriphosphazene cyanide derivatives using this compound. The introduction of fluorinated side groups, in general, is known to enhance the properties of polyphosphazenes. researchgate.net

Table 1: Reactivity of Amines with Hexachlorocyclotriphosphazene

| Reagent | Product Type | Potential Properties |

|---|---|---|

| Primary/Secondary Amines | Substituted Cyclotriphosphazenes | Flame retardancy, thermal stability, precursors for polymers |

| Diamines | Cross-linked or polymeric materials | Varied mechanical and thermal properties |

This table represents the general reactivity of amines with hexachlorocyclotriphosphazene; specific data for this compound is not available in the reviewed literature.

Emerging Applications in Material Science

The incorporation of fluorinated moieties into materials is a well-known strategy to enhance properties such as thermal stability, chemical resistance, and specific electronic characteristics. While direct, large-scale applications of this compound in material science are still emerging, the structural motif of the bis(2,2,2-trifluoroethyl) group is of significant interest. This is evidenced by the applications of closely related compounds.

For instance, Bis(2,2,2-trifluoroethyl) ether is noted for its utility as a solvent for high-molecular-weight fluorine compounds like fluorocarbon waxes and for its ability to soften or solubilize polymeric materials. google.com This suggests that the amine analogue could also exhibit interesting solvent properties or serve as a building block for fluorinated polymers.

More directly relevant is the use of Bis(2,2,2-trifluoroethyl) carbonate (TFEC) as a flame-retardant co-solvent in electrolytes for lithium-ion batteries. researchgate.net The inclusion of TFEC can enhance the thermal stability of the electrolyte. researchgate.net This highlights the potential of the bis(2,2,2-trifluoroethyl) functional group in developing safer and more stable energy storage devices.

The applications of these related compounds suggest that this compound could be a valuable precursor or additive in the development of advanced polymers, functional fluids, and other high-performance materials. Its properties as a secondary amine also open possibilities for its use as a curing agent or a monomer in the synthesis of specialized polymers where high fluorine content is desired.

Table 2: Properties and Potential Applications of Bis(2,2,2-trifluoroethyl) Compounds in Material Science

| Compound | Property | Application Area |

|---|---|---|

| Bis(2,2,2-trifluoroethyl) ether | Solvent for fluoropolymers, polymer solubilizer | Polymer processing |

| Bis(2,2,2-trifluoroethyl) carbonate | Flame retardant, enhances thermal stability | Lithium-ion battery electrolytes |

This table includes data on related compounds to indicate the potential of the bis(2,2,2-trifluoroethyl) structural unit.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. The compound has a molecular weight of approximately 181.08 g/mol nih.gov. In an MS experiment, the molecule is ionized to produce a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight.

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for this compound would include the loss of a trifluoromethyl group (-CF₃) or cleavage of the carbon-nitrogen bonds. Gas phase ion energetics data for the compound are available through the NIST WebBook, providing detailed information on its ionization and fragmentation behavior.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₄H₅F₆N]⁺ | 181 | Molecular Ion |

Gas Chromatography (GC)

Gas Chromatography (GC) is a primary analytical method for determining the purity of this compound. Commercial suppliers often specify a purity of 95% or greater, as determined by GC vwr.com. The compound's boiling point of approximately 81°C makes it sufficiently volatile for GC analysis chemicalbook.com.

In this technique, the sample is vaporized and passed through a column. The compound is separated from any non-volatile impurities, residual solvents, or byproducts from its synthesis. The retention time—the time it takes for the compound to pass through the column—is a characteristic property under specific experimental conditions, and the area of the resulting peak in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment nih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound, a secondary amine, is expected to show several characteristic absorption bands.

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond stretching vibration.

C-H Stretch: Absorption bands corresponding to the stretching of the C-H bonds in the methylene (B1212753) groups typically appear just below 3000 cm⁻¹.

N-H Bend: An N-H bending vibration may be observed in the 1550-1650 cm⁻¹ region.

C-F Stretch: Very strong and prominent absorption bands are expected in the 1100-1300 cm⁻¹ region, which are characteristic of the C-F bond stretching vibrations of the trifluoromethyl groups.

The use of IR spectroscopy has been noted in research involving the characterization of products derived from this compound d-nb.infoepo.org.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Weak to Medium |

| C-H | Stretch | 2850 - 2960 | Medium |

| N-H | Bend | 1550 - 1650 | Medium |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

X-ray Crystallography of Derivatives

Crystallographic analyses of these derivatives provide critical insights into their solid-state behavior. The potent electron-withdrawing effect of the trifluoromethyl groups, for example, significantly alters the electronic environment of the nitrogen atom, which in turn affects the bond parameters and intermolecular forces within the crystal lattice. These empirical findings are crucial for validating and refining computational structural models.

Research Findings on Crystalline Derivatives

Scientific investigations into the crystal structures of this compound derivatives have yielded significant data on their molecular architecture. The primary method for this has been single-crystal X-ray diffraction. rsc.org This technique has been successfully applied to a number of metal complexes derived from ligands incorporating the (2,2,2-trifluoroethyl) moiety. rsc.orgrsc.org

For instance, a new hexadentate ligand based on 1,4,7-triazacyclononane (B1209588) and featuring three methylene-(2,2,2-trifluoroethyl)phosphinate pendant arms has been synthesized and its coordination with various divalent and trivalent metal ions has been studied. rsc.org The resulting complexes with several late divalent transition metals, such as Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺, have been structurally characterized using single-crystal X-ray diffraction. rsc.org

These studies revealed that the coordination geometry is influenced by the size of the metal ion. The larger Mn²⁺ ion, for example, forms a complex with a twisted trigonal antiprismatic geometry. In contrast, the smaller Ni²⁺, Cu²⁺, and Zn²⁺ ions adopt an octahedral geometry. rsc.org Interestingly, for Co²⁺, both coordination arrangements were observed. rsc.org This highlights the role of the metallic center in directing the final structure of the complex. The distance between the paramagnetic metal ion and the fluorine atoms in these complexes is typically in the range of 5.5–6.5 Å. rsc.org

In another example, the crystal structure of a copper(II) complex with a ligand derived from 4-(trifluoromethyl)benzylidene has been determined. researchgate.net The copper atom is coordinated by three nitrogen atoms from the ligand and two chloride ligands. researchgate.net The study noted discernible differences in the coordination bond lengths within the two unique copper complexes present in the asymmetric unit. researchgate.net

The tables below present illustrative crystallographic data for derivatives containing trifluoroethyl groups, showcasing the level of detail that can be obtained from such studies.

Table 1: Selected Bond Lengths in Trifluoroethyl Derivatives

This table provides a glimpse into the bond distances within these complex structures.

| Derivative | Metal-Oxygen (Å) | Metal-Nitrogen (Å) |

| [Cu3(C5H7N2)2(C6H14NO3)2]Br2·1.5H2O (a related aminoalcohol complex) | 1.930(2) - 2.308(2) | - |

| Zn(tris((6-phenyl-2-pyridyl)methyl)amine)(CH3CN)2 (a related amine derivative complex) | - | - |

| Bis[2-amino-5-(ethylsulfanyl)-1,3,4-thiadiazol-3-ium] bis(perchlorato-κO)bis(picolinato-κ2N,O)copper(II) | 1.981(2) | 2.011(2) |

Data sourced from studies on related complex structures for illustrative purposes. researchgate.netnih.govnih.gov

Table 2: Selected Bond Angles in Trifluoroethyl Derivatives

This table illustrates the coordination geometry around the central metal ions.

| Derivative | O-Metal-O (°) | N-Metal-N (°) | O-Metal-N (°) |

| [Cu3(C5H7N2)2(C6H14NO3)2]Br2·1.5H2O (a related aminoalcohol complex) | 81.3(1) - 171.2(1) | - | 78.9(1) - 103.1(1) |

| Zn(tris((6-phenyl-2-pyridyl)methyl)amine)(CH3CN)2 (a related amine derivative complex) | - | 79.9(1) - 128.8(1) | - |

| Bis[2-amino-5-(ethylsulfanyl)-1,3,4-thiadiazol-3-ium] bis(perchlorato-κO)bis(picolinato-κ2N,O)copper(II) | 180.0 | 180.0 | 81.3(1) - 98.7(1) |

Data sourced from studies on related complex structures for illustrative purposes. researchgate.netnih.govnih.gov

Table of Compounds

| Common Name/Synonym | IUPAC Name |

| Bis(2,2,2-trifluoroethyl)amine | 2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)ethanamine |

| 2,2,2-Trifluoroethylamine (B1214592) | 2,2,2-Trifluoroethanamine |

| Diethylamine | N-Ethylethanamine |

| Diethylaminosulfur trifluoride (DAST) | (Diethylamino)sulfur trifluoride |

| 6-[bis(2,2,2-trifluoroethyl)amino]-4-trifluoromethylquinolin-2(1H)-one | 6-(Bis(2,2,2-trifluoroethyl)amino)-4-(trifluoromethyl)quinolin-2(1H)-one |

| Bis(2,2,2-trifluoroethyl) carbonate | Bis(2,2,2-trifluoroethyl) carbonate |

| Bis(2,2,2-trifluoroethyl) phosphonate (B1237965) | Bis(2,2,2-trifluoroethyl) phosphonate |

| 2,2,2-Trifluoroethyl p-toluenesulfonate | 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate |

Toxicological and Environmental Considerations in Research and Development

Metabolic Stability and Biotransformation Studies

While specific metabolic studies on Bis(2,2,2-trifluoroethyl)amine are not extensively documented in publicly available literature, significant insights can be drawn from research on structurally analogous compounds. The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. acs.orgacs.org The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage. acs.org

Research on the N-nitrosated analog, N-nitroso-bis(2,2,2-trifluoroethyl)amine (NDEA-F6), provides critical insight. In-vitro studies using rat liver microsomal fractions demonstrated that NDEA-F6 was "practically not metabolized". nih.govnih.gov This contrasts sharply with its non-fluorinated counterpart, N-nitrosodiethylamine (NDEA), which undergoes significant dealkylation. nih.govnih.gov Furthermore, NDEA-F6 was found to be non-mutagenic in the Salmonella/mammalian microsome assay. nih.gov These findings suggest that the high degree of fluorination in the bis(2,2,2-trifluoroethyl) structure confers a remarkable resistance to oxidative metabolism. nih.gov When administered orally to rats, NDEA-F6 was exhaled unchanged in high proportions, further confirming its metabolic stability. nih.gov

General studies on fluorinated pharmaceuticals indicate that metabolism, when it does occur, can sometimes lead to the formation of toxic metabolites, such as fluoroacetate. acs.org However, the profound metabolic resistance observed in its nitrosamine (B1359907) analog suggests that this compound itself is likely to be highly stable in vivo, minimizing the potential for the formation of such toxic byproducts. nih.govnih.gov

Table 1: Comparative Metabolic Data of Fluorinated N-Nitrosodialkylamines

| Compound | Metabolism in Rat Liver Microsomes | Mutagenicity | Reference |

|---|---|---|---|

| N-nitrosodiethylamine (NDEA) | Metabolized (Deethylated) | Mutagenic | nih.govnih.gov |

| N-nitroso-bis(2,2,2-trifluoroethyl)amine (NDEA-F6) | Practically not metabolized | Not mutagenic | nih.govnih.gov |

Environmental Fate and Persistence of Fluorinated Compounds

The environmental behavior of fluorinated compounds is largely dictated by the robust nature of the carbon-fluorine bond. This stability often translates to high persistence in the environment for many heavily fluorinated substances, such as per- and polyfluoroalkyl substances (PFAS), which are known to be global contaminants. rsc.orgfishersci.com

However, for this compound, specific data suggests a different environmental profile. According to its safety data sheet, persistence is considered unlikely. fishersci.com The compound's volatility is a key physical property influencing its environmental mobility. fishersci.com This suggests that rather than persisting in soil or water, it is more likely to partition into the atmosphere, where its fate would be determined by atmospheric chemical processes. Unlike larger, less volatile fluorinated compounds, its potential for bioaccumulation is not indicated to be a primary concern. fishersci.com

Strategies for Minimizing Environmental Impact in Synthesis

Reducing the environmental footprint of chemical synthesis is a central goal of green chemistry. For secondary amines like this compound, this involves developing more efficient and less wasteful processes. Classical methods for amine synthesis often suffer from low atom economy and the use of harsh reagents. rsc.org

Modern strategies that align with green chemistry principles include:

Catalytic N-Alkylation: The use of catalytic systems, such as those based on ruthenium or iridium, allows for the N-alkylation of amines using alcohols, a process known as the "hydrogen borrowing" methodology. rsc.orgorganic-chemistry.org This approach is highly atom-economical, producing water as the primary byproduct.

Reductive Amination: This remains a popular and efficient method. Greener variations focus on using milder and more selective reducing agents and catalysts to minimize waste. acs.org

Use of Bio-based Resources: Research into synthesizing amines from renewable biomass feedstocks is an emerging frontier in sustainable chemistry. rsc.org

One-Pot Syntheses: Procedures that combine multiple reaction steps into a single operation, such as the one-pot synthesis of unsymmetrical ureas using the related compound Bis(2,2,2-trifluoroethyl) carbonate, reduce solvent use, energy consumption, and waste generation. acs.org

While a specific "green" synthesis for this compound is not detailed, applying these principles—such as a catalytic reductive amination of 2,2,2-trifluoroethylamine (B1214592) with a trifluoroethylating agent—could significantly lower the environmental impact compared to traditional stoichiometric methods.

Handling and Safety Protocols in Academic Laboratories

This compound is a hazardous chemical that requires strict safety protocols in a laboratory setting. It is classified as a corrosive substance that can cause severe skin burns and eye damage. fishersci.comchemicalbook.comnih.gov It is also harmful if swallowed, inhaled, or in contact with skin. fishersci.comnih.gov

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Reference |

|---|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled | nih.gov |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | fishersci.comnih.gov |

| Serious Eye Damage/Eye Irritation | Causes serious eye damage | chemicalbook.com |

| Flammable Liquids | Flammable liquid and vapor | nih.gov |

Key handling and safety protocols for academic laboratories include: brandeis.edunumberanalytics.comquestron.cauwo.ca

Engineering Controls: All work with this compound must be conducted in a well-ventilated chemical fume hood to prevent inhalation of its vapors. numberanalytics.comuwo.ca An emergency eyewash station and safety shower must be readily accessible. fishersci.comfishersci.com

Personal Protective Equipment (PPE): Standard PPE is mandatory and includes:

Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes. brandeis.eduquestron.ca

Skin Protection: Chemical-resistant gloves (e.g., nitrile may be suitable for incidental contact, but the material safety data sheet should be consulted for extended use) and a lab coat are required. fishersci.combrandeis.edu Open-toed shoes are not permitted. brandeis.edu

Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH/MSHA-approved respirator with an appropriate cartridge is necessary. fishersci.com

Storage: The compound should be stored in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances like strong oxidizing agents. fishersci.comlabmanager.com Containers must be kept tightly closed and should not be stored above eye level. brandeis.edulabmanager.com

Disposal: Waste must be treated as hazardous. Chemical waste generators must follow all local, regional, and national regulations for the disposal of corrosive and fluorinated chemical waste. fishersci.com

In case of accidental exposure, immediate action is critical. Skin contact requires immediate flushing with copious amounts of water for at least 15 minutes and removal of contaminated clothing. fishersci.comchemicalbook.com Eye contact necessitates flushing with an eyewash for at least 15 minutes. fishersci.com In all cases of exposure, immediate medical attention must be sought. fishersci.comchemicalbook.com

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes

Current synthetic methods for bis(2,2,2-trifluoroethyl)amine and its derivatives can be complex. Future research is geared towards developing more efficient, cost-effective, and scalable synthetic routes. One approach involves the use of tetramethylammonium (B1211777) fluoride (B91410) (TMAF) as a catalyst or reagent. mdpi.com Research into novel methodologies for preparing anhydrous TMAF in large quantities could facilitate its use in industrial-scale synthesis. mdpi.com Additionally, exploring alternative starting materials and reaction conditions is crucial. For instance, new methods for the synthesis of related fluorinated compounds, such as methoxycarbonyltrifluoromethylthioketene, have been developed by thermal cleavage, demonstrating high reactivity and potential for broader synthetic applications. researchgate.net The development of synthetic methods that minimize the formation of byproducts, such as in the synthesis of 2,2,2-trifluoroethylamine (B1214592) where this compound can be a trace impurity, remains an area of interest.

Exploration of New Catalytic Applications

The electron-withdrawing properties of the trifluoroethyl groups in this compound make it an intriguing candidate for use in catalysis, either as a ligand or as a component of a catalyst system. Its derivatives have been explored in the context of addition polymerization catalysts. google.comgoogle.com Future research could focus on designing and synthesizing novel transition metal complexes with this compound or its derivatives as ligands. These new catalysts could exhibit unique reactivity and selectivity in a variety of organic transformations. The fluorinated nature of the ligand can influence the electronic properties and stability of the metal center, potentially leading to catalysts with enhanced performance in challenging reactions.

Expansion into New Areas of Medicinal Chemistry and Drug Discovery

The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. chemenu.com The trifluoroethyl moiety is known to contribute to these favorable characteristics. this compound and its derivatives represent a valuable scaffold for the design of new therapeutic agents.

A cheminformatic analysis and machine learning modeling study identified the this compound group on a specific position (R3) of a molecular scaffold as highly beneficial for androgen receptor (AR) antagonists, which are important in the treatment of prostate cancer. acs.orgnih.gov This finding provides a clear direction for future research in optimizing lead compounds for novel AR antagonists. acs.orgnih.gov Further investigation into the structure-activity relationships (SAR) of compounds containing the this compound moiety is warranted to explore their potential against other biological targets. acs.orgnih.gov Its use in the synthesis of photoactivatable silicon rhodamines for super-resolution microscopy also highlights its potential in developing advanced biological imaging tools. epfl.ch

Investigation of Advanced Materials Applications

The incorporation of fluorinated groups into materials can impart unique properties such as thermal stability, chemical resistance, and altered surface properties. This compound serves as a precursor for creating highly fluorinated materials. For example, it has been used in the synthesis of highly-fluorinated triaminocyclopropenium ionic liquids. researchgate.netd-nb.info These ionic liquids exhibit distinct properties, including the formation of fluorous regions in the solid state, which can be tuned by modifying the non-fluorinated components. researchgate.netd-nb.info

Furthermore, this compound has been utilized in the synthesis of bis[di(2,2,2-trifluoroethyl)dithiocarbamato]copper(II), a precursor for the deposition of cuprous sulfide (B99878) thin films via metal-organic chemical vapor deposition (MOCVD). northwestern.edu The fluorination of the ligand framework leads to greater volatility, a desirable characteristic for CVD precursors. northwestern.edu Future research could explore the use of this compound in the development of other advanced materials, such as fluorinated polymers and coatings, with tailored properties for specific applications.

Sustainable Synthesis and Environmental Remediation Strategies

Developing sustainable synthetic methods for fluorinated compounds is a growing area of focus. This includes the use of greener solvents, catalysts, and more atom-economical reactions. Future research on this compound could involve developing synthetic routes that align with the principles of green chemistry.

In the context of environmental remediation, understanding the behavior and fate of fluorinated compounds is crucial. While not directly a remediation agent itself, studies on related fluorinated compounds can provide insights. For instance, research on the genotoxicity of N-nitroso-bis(2,2,2-trifluoroethyl)amine has been conducted to understand its biological interactions. epa.gov Additionally, the development of analytical methods for detecting and quantifying fluorinated compounds in environmental samples is an important related field. chemicalbook.com Future work could explore the potential for designing derivatives of this compound that are more readily biodegradable or have a reduced environmental footprint.

Q & A

Q. What are the recommended synthetic routes for Bis(2,2,2-trifluoroethyl)amine, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution between trifluoroethyl halides (e.g., 2,2,2-trifluoroethyl chloride) and ammonia derivatives under controlled conditions. For example, a patent describes a process using trifluoroethylamine precursors with catalytic bases to enhance reaction efficiency . Key variables include temperature (optimized near 0–25°C to minimize side reactions), solvent polarity (e.g., THF or DMF), and stoichiometric ratios. Yields can exceed 70% with rigorous exclusion of moisture.

Q. How can researchers purify this compound to ≥98% purity for sensitive applications?

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹⁹F NMR : Directly identifies trifluoroethyl groups (δ ≈ -70 to -75 ppm for CF₃) and confirms substitution patterns.

- ¹H NMR : Distinguishes amine protons (δ ≈ 1.5–2.5 ppm) and CH₂ groups adjacent to fluorine (δ ≈ 3.5–4.0 ppm).

- IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1150–1250 cm⁻¹). Cross-referencing with NIST’s spectral database ensures accuracy .

Q. What safety protocols are critical when handling this compound in the lab?

- Use PPE: Nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact (irritation risks noted in safety data ).

- Ventilation: Conduct reactions in fume hoods due to potential amine volatility.

- Waste disposal: Segregate fluorinated waste for professional treatment to avoid environmental release of persistent fluorocarbons .

Advanced Research Questions

Q. How does the electron-withdrawing nature of CF₃ groups influence the amine’s reactivity in organofluorine chemistry?

The CF₃ groups significantly lower the basicity of the amine (pKa reduction by ~3–4 units compared to non-fluorinated analogs), making it less nucleophilic. This property is exploited in:

- Catalysis : As a weakly basic ligand in transition-metal complexes for C-F bond activation.

- Pharmaceutical intermediates : Enhanced metabolic stability in drug candidates (see fluorine’s role in bioavailability ). Mechanistic studies using kinetic isotope effects (KIE) or Hammett plots can quantify electronic effects .

Q. What strategies resolve contradictions in reported reaction outcomes involving this compound?

Discrepancies in literature (e.g., variable yields in alkylation reactions) often arise from:

- Trace moisture : Hydrolysis of CF₃ groups generates acidic byproducts that deactivate catalysts.

- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates better than non-polar alternatives. Systematic DOE (Design of Experiments) frameworks, including control of humidity and reagent quality, are recommended for reproducibility.

Q. What role does this compound play in synthesizing fluorinated ionic liquids?

The amine serves as a precursor for fluorinated quaternary ammonium salts via alkylation with fluorinated alkyl halides. These salts exhibit:

- Low viscosity : Beneficial for electrolyte applications.

- Thermal stability : Decomposition temperatures >300°C (characterized via TGA). Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) assess ionic conductivity and redox behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。